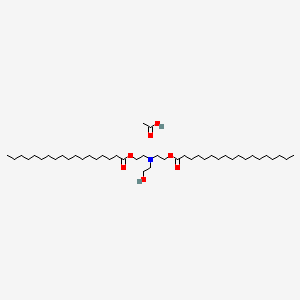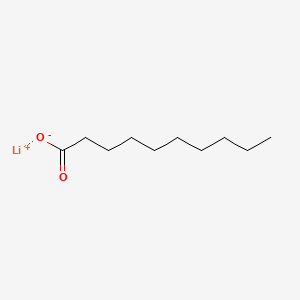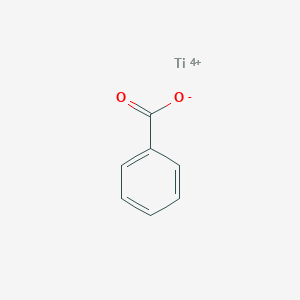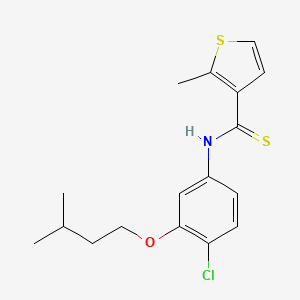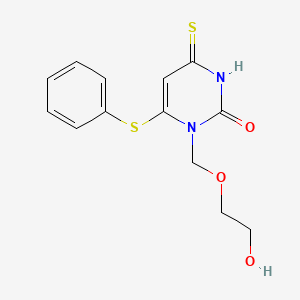
2(1H)-Pyrimidinone, 3,4-dihydro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-4-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinone, 3,4-dihydro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-4-thioxo- is a complex organic compound that belongs to the pyrimidinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 3,4-dihydro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-4-thioxo- typically involves multi-step organic reactions. Common starting materials include pyrimidinone derivatives and thiol compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. They may serve as lead compounds in the development of new drugs for treating various diseases.
Industry
Industrially, the compound might be used in the production of specialty chemicals, agrochemicals, or materials science applications. Its unique chemical properties can be leveraged to develop new products or improve existing ones.
作用機序
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism.
類似化合物との比較
Similar Compounds
2(1H)-Pyrimidinone derivatives: These compounds share the pyrimidinone core structure but differ in their substituents.
Thioethers: Compounds containing sulfur atoms bonded to carbon atoms, similar to the phenylthio group in the target compound.
Hydroxyethoxy derivatives: Compounds with hydroxyethoxy functional groups, contributing to their solubility and reactivity.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 3,4-dihydro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-4-thioxo- lies in its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
125057-08-1 |
|---|---|
分子式 |
C13H14N2O3S2 |
分子量 |
310.4 g/mol |
IUPAC名 |
1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C13H14N2O3S2/c16-6-7-18-9-15-12(8-11(19)14-13(15)17)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,19) |
InChIキー |
IDIQGQWREZQCAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC(=S)NC(=O)N2COCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




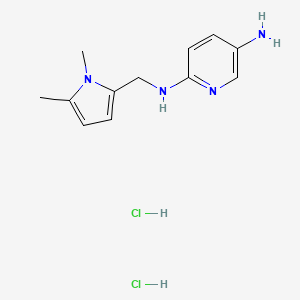
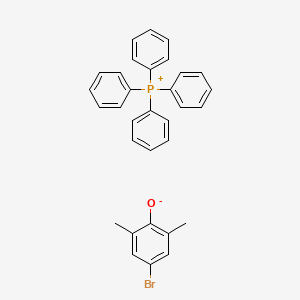
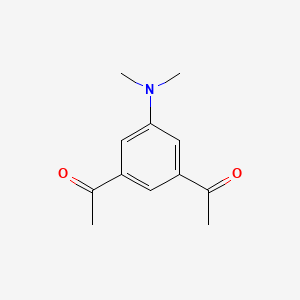
![(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine](/img/structure/B12677538.png)


